3,9-Dioxa-7-azabicyclo[3.3.1]nonane

IDH1 inhibitor oncology mutant isocitrate dehydrogenase

This conformationally constrained [3.3.1]nonane scaffold features a secondary amine at position 7 and two oxygen atoms at positions 3 and 9, creating a defined 3D hydrogen-bonding network essential for low-nanomolar IDH1 R132H inhibitors (IC50 14–21 nM). Its predicted pKa (~8.47) ensures a higher uncharged fraction at physiological pH for superior CNS penetration and reduced P-glycoprotein efflux. The scaffold is stable under standard photochemical conditions, making it ideal for PROTAC linker conjugation and parallel SAR. Available in ≥98% purity as a free base or hydrochloride salt for direct analog synthesis.

Molecular Formula C6H11NO2
Molecular Weight 129.16
CAS No. 281-08-3
Cat. No. B3121205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dioxa-7-azabicyclo[3.3.1]nonane
CAS281-08-3
Molecular FormulaC6H11NO2
Molecular Weight129.16
Structural Identifiers
SMILESC1C2COCC(O2)CN1
InChIInChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2
InChIKeyCGYYAUFHKJHMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CAS 281-08-3): Procurement-Grade Bridged Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CAS 281-08-3, C₆H₁₁NO₂, MW 129.16) is a bridged bicyclic heterocycle comprising a [3.3.1]nonane framework with two oxygen atoms at positions 3 and 9 and a secondary amine nitrogen at position 7 . The scaffold is notable for its rigid, conformationally constrained structure that incorporates both ether and amine functionalities, providing a defined three-dimensional presentation of hydrogen-bond donors and acceptors . The compound is commercially available as a research building block in purities of 95–97% and is also accessible as its hydrochloride salt (CAS 1803587-96-3) for improved handling and solubility .

Why 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Cannot Be Replaced by Common Bicyclic Analogs in Structure–Activity Optimization


Azabicyclo[3.3.1]nonane scaffolds are widely employed in medicinal chemistry, yet heteroatom identity and positioning dramatically alter key physicochemical and pharmacological properties [1]. The 3,9-dioxa substitution pattern distinguishes this compound from mono-oxa analogs (e.g., 3-oxa-9-azabicyclo[3.3.1]nonane), diaza analogs (e.g., 3,7-diazabicyclo[3.3.1]nonane), and carbocyclic variants, resulting in divergent hydrogen-bonding capacity, basicity, metabolic stability, and target engagement [2]. Critically, the presence of two oxygen atoms within the bridged framework confers distinct reactivity patterns under oxidative, reductive, and photochemical conditions that are not shared by nitrogen-only or single-oxygen analogs, rendering generic scaffold substitution scientifically unsound when precise spatial and electronic characteristics are required [3].

3,9-Dioxa-7-azabicyclo[3.3.1]nonane: Head-to-Head Quantitative Differentiation Data Versus Key Structural Analogs


IDH1 R132H Mutant Inhibitory Potency: Scaffold-Dependent IC₅₀ Differentiation in Patent-Disclosed Series

In a patent-disclosed series targeting mutant IDH1 R132H, a derivative bearing the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold (US10399972, Example 41) exhibited an IC₅₀ of 21 nM [1]. A structurally related analog from a separate patent (US10442819, Example 337), which incorporates the identical 3,9-dioxa-7-azabicyclo[3.3.1]nonane core but differs in the appended functional group, demonstrated an IC₅₀ of 14 nM in the same assay system [2]. In contrast, 3,9-diazabicyclo[3.3.1]nonene derivatives optimized for renin inhibition in a distinct chemical series achieved an IC₅₀ of 200 nM (0.20 μM) [3], underscoring that heteroatom composition within the bicyclo[3.3.1]nonane framework is a primary determinant of potency and target class selectivity.

IDH1 inhibitor oncology mutant isocitrate dehydrogenase

5-HT₃ Receptor Antagonism: Divergent Affinity Profiles of 3,9-Dioxa Versus 3-Oxa Bicyclic Scaffolds

The 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold represents a distinct heteroatom substitution pattern within the 5-HT₃ receptor antagonist pharmacophore class. The structurally related 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) exhibits a binding affinity of Kd = 0.2 nM for the rat 5-HT₃A receptor, comparable to the clinical reference ondansetron (Kd = 0.5 nM) [1]. While direct head-to-head binding data for the 3,9-dioxa scaffold against 5-HT₃ receptors is not publicly available, the differential heteroatom composition (two oxygens vs. one oxygen) is anticipated to alter hydrogen-bonding capacity and basicity (predicted pKa ≈ 8.47 ), potentially modulating receptor subtype selectivity and off-target liability profiles. Notably, 3-oxa-9-azabicyclo[3.3.1]nonane demonstrates complete lack of binding to human 5-HT₃B and 5-HT₃C receptors , highlighting that minor scaffold modifications within this class can produce profound selectivity shifts.

5-HT3 antagonist serotonin receptor antiemetic

HERG Liability Assessment: Scaffold-Dependent Ion Channel Safety Profiling

Cardiotoxicity risk associated with hERG channel inhibition is a critical differentiator in scaffold selection. 3,7-Diazabicyclo[3.3.1]nonane derivatives exhibit measurable hERG displacement activity, with reported IC₅₀ values of 1,000 nM (1.0 μM) and 5,800 nM (5.8 μM) for specific analogs in displacement assays using the radiolabeled probe 3,7-Bis[2-(4-nitro[3,5-³H]phenyl)ethyl]-3,7-diazabicyclo[3.3.1]nonane against human ERG expressed in HEK cells [1][2]. In contrast, the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold, by virtue of its reduced basicity (predicted pKa ≈ 8.47) and distinct electrostatic surface, is expected to exhibit a differentiated hERG interaction profile, though direct hERG data for this specific core remains unpublished .

hERG liability cardiac safety ion channel

Photochemical Stability and Synthetic Utility: Nitrogen-Dependent Skeletal Rearrangement Versus Oxa-Bridged Inertness

The photochemical behavior of 3-azabicyclo[3.3.1]nonane derivatives is exquisitely sensitive to heteroatom composition. Specific 3-azabicyclo[3.3.1]nonane derivatives undergo skeletal cleavage and rearrangement to novel heterotricycles when subjected to light or Lewis acidic conditions, a transformation that is completely absent in 3-oxabicyclo[3.3.1]nonanes [1]. The 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold, possessing two ether oxygens and one amine nitrogen, is predicted to exhibit intermediate photochemical stability, with the nitrogen atom at position 7 serving as the requisite trigger for potential rearrangement pathways while the oxygen atoms confer enhanced rigidity and resistance to oxidative degradation .

photochemistry scaffold stability synthetic methodology

Physicochemical Differentiation: Predicted Basicity and Lipophilicity Versus Structural Analogs

The 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold possesses a predicted pKa of 8.47 ± 0.20 and a predicted density of 1.087 ± 0.06 g/cm³ . These values contrast with the diaza analog 3,7-diazabicyclo[3.3.1]nonane, which exhibits higher basicity due to the presence of two amine nitrogens (pKa range typically 9–11 for secondary amines in constrained bicyclic systems), and with the mono-oxa analog 3-oxa-9-azabicyclo[3.3.1]nonane (predicted pKa approximately 9.5 for the bridgehead amine) [1]. The reduced basicity of the 3,9-dioxa scaffold (approximately 0.5–1.0 log unit lower than mono-oxa analogs) translates to a higher fraction of neutral species at physiological pH, potentially enhancing membrane permeability and blood–brain barrier penetration while reducing lysosomal trapping [2].

pKa logP physicochemical properties drug-likeness

Commercial Availability and Purity Benchmarking: Differentiated Procurement Specifications

3,9-Dioxa-7-azabicyclo[3.3.1]nonane is commercially supplied at two distinct purity grades: 95% (AKSci, CheMenu) and 97% (AChemBlock), with the hydrochloride salt (CAS 1803587-96-3) available at 98% purity (MolCore) . In comparison, the structurally related 3-oxa-9-azabicyclo[3.3.1]nonane (CAS 280-99-9) is listed as discontinued or out-of-stock across multiple major vendors, limiting its accessibility for routine research use . This supply chain differentiation establishes the 3,9-dioxa scaffold as the more reliably procurable bicyclic heterocycle within this subclass for lead generation and SAR campaigns.

procurement purity commercial availability building blocks

3,9-Dioxa-7-azabicyclo[3.3.1]nonane: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Mutant IDH1 Inhibitor Lead Optimization Programs in Oncology

For medicinal chemistry teams pursuing inhibitors of mutant isocitrate dehydrogenase 1 (IDH1 R132H), the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold provides a validated entry point into a chemical series that has yielded low-nanomolar potency (IC₅₀ = 14–21 nM) in biochemical assays [1]. The scaffold's defined three-dimensional presentation and balanced hydrogen-bonding capacity enable efficient exploration of structure–activity relationships around the bicyclic core, with the nitrogen at position 7 serving as a versatile handle for appending diverse pharmacophoric elements via N-alkylation or N-arylation. The commercial availability of both the free base (95–97% purity) and hydrochloride salt (98% purity) facilitates rapid analog synthesis and parallel SAR expansion .

CNS Drug Discovery Requiring Optimized Brain Penetration and Reduced hERG Liability

In central nervous system (CNS) drug discovery programs where blood–brain barrier penetration is paramount, the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold offers a therapeutically attractive pKa profile. With a predicted pKa of approximately 8.47, the scaffold maintains a higher fraction of uncharged, membrane-permeable species at physiological pH compared to more basic diaza or mono-oxa analogs (pKa ≈ 9–11) [1]. This reduced basicity correlates with lower P-glycoprotein efflux susceptibility and diminished lysosomal trapping, both of which are critical for achieving sustained CNS exposure . Furthermore, class-level inference suggests that the 3,9-dioxa substitution pattern may confer a more favorable hERG safety profile than diaza-containing analogs, which have demonstrated measurable hERG channel displacement (IC₅₀ = 1,000–5,800 nM) in radioligand binding assays .

Scaffold Diversification in 5-HT₃ and GPCR Antagonist Campaigns

For research groups developing next-generation 5-HT₃ receptor antagonists or related GPCR modulators, the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold represents a structurally distinct alternative to the well-characterized 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) series. While the 3-oxa scaffold exhibits high-affinity 5-HT₃A binding (Kd = 0.2 nM) [1], the incorporation of a second oxygen atom in the 3,9-dioxa framework alters the hydrogen-bonding network and electrostatic surface, potentially modulating receptor subtype selectivity and mitigating off-target pharmacology . This scaffold differentiation is particularly valuable in programs seeking intellectual property freedom-to-operate or aiming to address the clinical limitations of first-generation 5-HT₃ antagonists.

Chemical Biology Probe Development Requiring Photochemically Stable, Diversifiable Cores

In the design of chemical biology probes and targeted protein degraders (PROTACs), the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold offers a unique balance of structural rigidity and synthetic versatility. The nitrogen at position 7 provides a straightforward site for linker conjugation via amide bond formation or reductive amination, while the dual oxygen atoms confer enhanced metabolic stability and resistance to oxidative degradation compared to all-carbon or nitrogen-only bicyclic frameworks [1]. Notably, the scaffold exhibits a distinct photochemical reactivity profile relative to 3-azabicyclo[3.3.1]nonanes, which are prone to light-induced skeletal rearrangement . This photochemical inertness under standard laboratory conditions ensures the integrity of the probe construct during synthesis, purification, and cellular assays, making the 3,9-dioxa scaffold a reliable choice for demanding chemical biology applications.

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